2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
CAS No.: 664999-71-7
Cat. No.: VC21488611
Molecular Formula: C16H18F3N3OS
Molecular Weight: 357.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-71-7 |
|---|---|
| Molecular Formula | C16H18F3N3OS |
| Molecular Weight | 357.4g/mol |
| IUPAC Name | 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C16H18F3N3OS/c1-3-22(4-2)14(23)9-24-15-11(8-20)12(16(17,18)19)7-13(21-15)10-5-6-10/h7,10H,3-6,9H2,1-2H3 |
| Standard InChI Key | NGXPMIXCBUIZLY-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
| Canonical SMILES | CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Introduction
Chemical Identity and Fundamental Properties
2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide is a synthetic organic compound belonging to the class of substituted pyridines with additional functional groups including a cyano group, trifluoromethyl moiety, sulfanyl linker, and diethylacetamide component. This compound has been registered with the Chemical Abstracts Service (CAS) and has clearly defined molecular characteristics that distinguish it in chemical databases.
The compound's identity is established through several standard chemical identifiers as presented in Table 1, which facilitates unambiguous identification across various chemical information systems.
Identification Parameters
Table 1: Chemical Identification Parameters for 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
| Parameter | Value |
|---|---|
| CAS Number | 664999-71-7 |
| IUPAC Name | 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
| Molecular Formula | C₁₆H₁₈F₃N₃OS |
| Molecular Weight | 357.4 g/mol |
| Standard InChI | InChI=1S/C16H18F3N3OS/c1-3-22(4-2)14(23)9-24-15-11(8-20)12(16(17,18)19)7-13(21-15)10-5-6-10/h7,10H,3-6,9H2,1-2H3 |
| Standard InChIKey | NGXPMIXCBUIZLY-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
| PubChem Compound ID | 1005700 |
Structural Features
The molecular architecture of 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide reveals multiple important structural elements that contribute to its chemical behavior and potential biological interactions. The compound features a pyridine core that serves as the central scaffold, with several key substituents:
-
A cyano group (C≡N) at position 3 of the pyridine ring, which introduces a linear, electron-withdrawing functionality
-
A cyclopropyl group at position 6, creating a unique three-membered ring system attached to the pyridine
-
A trifluoromethyl group (CF₃) at position 4, introducing fluorine atoms that significantly affect the electronic distribution
-
A sulfanyl acetamide moiety at position 2, featuring a thioether linkage connected to a tertiary amide
This combination of functional groups creates an asymmetric electron distribution across the molecule, influencing its interactions with potential biological targets and its physicochemical properties.
Synthesis and Production Methods
The synthesis of 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide involves multi-step organic synthetic procedures that require precise control of reaction conditions and careful selection of starting materials. The synthetic pathway typically progresses through several intermediate structures before achieving the final compound with the desired substitution pattern.
Chemical Reactivity and Stability
The diverse functional groups present in 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide confer a complex reactivity profile that influences its chemical behavior under various conditions.
Functional Group Reactivity
Each functional group in the compound exhibits characteristic reactivity patterns:
The interplay between these various functional groups creates a chemical entity with selective reactivity that may be advantageous for specific applications, particularly in medicinal chemistry contexts.
Stability Considerations
-
Thermal stability: The compound likely demonstrates reasonable thermal stability due to the robust aromatic pyridine core, although decomposition may occur at elevated temperatures
-
Photochemical stability: The extended conjugation in the molecule may influence its sensitivity to light, potentially requiring protection from direct light exposure
-
Hydrolytic stability: The amide and cyano functionalities represent potential sites for hydrolysis, particularly under extreme pH conditions
-
Oxidative stability: The sulfanyl linkage may be susceptible to oxidation, possibly requiring storage under inert conditions for long-term stability
Understanding these stability parameters is crucial for determining appropriate storage conditions and formulation strategies if the compound progresses toward practical applications.
| Application Domain | Potential Role | Relevant Structural Features |
|---|---|---|
| Enzyme Inhibition | Selective targeting of catalytic sites | Cyano group, trifluoromethyl moiety |
| Receptor Modulation | Binding to specific receptor pockets | Cyclopropyl group, sulfanyl linkage |
| Metabolic Stability | Resistance to enzymatic degradation | Trifluoromethyl group |
| Cellular Signaling | Modulation of signal transduction pathways | Multiple functional groups enabling specific interactions |
Research Applications
Beyond potential pharmaceutical applications, 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide may serve as:
-
A chemical probe for investigating specific biological processes
-
A building block for the construction of more complex molecular structures
-
A model compound for studying structure-activity relationships in similar compound classes
-
A reference standard for analytical method development
The diverse functionality present in the molecule creates opportunities for selective chemical transformations, potentially enabling its use as a versatile intermediate in synthetic chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume